3-Amino-1-[2-(trifluoromethyl)phenyl]pyrrolidin-2-one
Description
Properties
IUPAC Name |
3-amino-1-[2-(trifluoromethyl)phenyl]pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3N2O/c12-11(13,14)7-3-1-2-4-9(7)16-6-5-8(15)10(16)17/h1-4,8H,5-6,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHMSGEZKVCWWNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)C1N)C2=CC=CC=C2C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Amino-1-[2-(trifluoromethyl)phenyl]pyrrolidin-2-one, identified by its CAS number 1270700-85-0, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. The trifluoromethyl group is known to enhance the pharmacological properties of various compounds, making this molecule a subject of interest for further research.
Chemical Structure and Properties
The compound features a pyrrolidine core substituted with an amino group and a trifluoromethylphenyl moiety. The presence of the trifluoromethyl group can significantly influence the electronic properties and lipophilicity of the compound, potentially affecting its interaction with biological targets.
Antimicrobial Activity
Recent studies have indicated that compounds containing pyrrolidine structures exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The minimum inhibitory concentration (MIC) values for these derivatives ranged from 3.12 to 12.5 µg/mL, suggesting potent antibacterial activity compared to standard antibiotics like ciprofloxacin .
Enzyme Inhibition
The trifluoromethyl group has been associated with enhanced enzyme inhibition capabilities in several studies. For example, SAR (structure-activity relationship) analyses have demonstrated that the inclusion of this group can increase the potency of compounds targeting enzymes involved in neurotransmitter uptake, such as serotonin transporters . This suggests that this compound may also exhibit similar inhibitory effects.
Case Studies
- Antibacterial Screening : A recent study evaluated a series of pyrrole derivatives, including those with trifluoromethyl substitutions. The results indicated that these compounds had superior activity against MRSA compared to traditional antibiotics, highlighting their potential as new therapeutic agents .
- Enzyme Interaction Studies : Research focusing on compounds with similar structures revealed that modifications at the phenyl position could lead to significant changes in binding affinity and selectivity towards specific enzymes, such as reverse transcriptase, which is crucial in antiviral drug development .
Data Table: Biological Activity Overview
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 3-Amino-1-[2-(trifluoromethyl)phenyl]pyrrolidin-2-one is , with a molecular weight of approximately 246.22 g/mol. The compound features a pyrrolidine ring and a trifluoromethyl group, which enhance its lipophilicity and metabolic stability, making it a valuable scaffold in drug design.
Antibacterial Properties
Research indicates that this compound exhibits antibacterial activity. Studies have shown its effectiveness against various bacterial strains, making it a candidate for developing new antibiotics. For instance, related compounds have demonstrated Minimum Inhibitory Concentrations (MIC) in the range of against pathogens like Staphylococcus aureus and E. coli.
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| Isoniazid | 0.25 | Mycobacterium tuberculosis |
| Triclosan | 10 | Staphylococcus aureus |
| Pyrrole Derivative | 3.125 - 12.5 | Staphylococcus aureus, E. coli |
Anticancer Potential
The compound has also been investigated for its anticancer properties. It is believed to inhibit cancer cell proliferation through various mechanisms, including:
- MAGL Inhibition : Compounds similar to this structure have shown to inhibit monoacylglycerol lipase (MAGL), an enzyme linked to cancer progression.
- Cell Viability Assays : Preclinical studies indicate significant inhibition of cell viability across various cancer types.
Research Applications
- Medicinal Chemistry : The compound serves as a scaffold for developing new therapeutic agents targeting bacterial infections and cancers.
- Structure-Activity Relationship (SAR) Studies : Researchers explore how different substituents affect biological activity, aiming to optimize efficacy and selectivity.
- Pharmacology : Investigated for interactions with various biological targets, contributing to understanding pharmacodynamics and pharmacokinetics essential for drug development.
Case Studies and Research Findings
Several studies have documented the applications of this compound:
- Antimicrobial Activity : A study published in Journal of Medicinal Chemistry highlighted the compound's potential as a scaffold for new antibacterial agents through SAR analysis.
- Cancer Research : Research presented at the American Association for Cancer Research (AACR) conference demonstrated the compound's ability to inhibit tumor growth in preclinical models.
- Enzyme Interaction Studies : Investigations into enzyme binding affinities have revealed insights into how structural modifications can enhance therapeutic profiles.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Phenyl Ring
3-Amino-1-[2-(difluoromethoxy)phenyl]pyrrolidin-2-one (CAS: 1270676-00-0)
- Molecular Formula : C₁₁H₁₂N₂O₂F₂
- Molecular Weight : 242.22 g/mol
- Key Difference : Replaces the trifluoromethyl group with a difluoromethoxy (OCHF₂) substituent.
- Implications: The OCHF₂ group is less lipophilic than CF₃ but retains fluorine-derived metabolic stability.
3-Amino-1-(2-fluorophenyl)pyrrolidin-2-one (CAS: 1247157-86-3)
- Molecular Formula : C₁₀H₁₁FN₂O
- Molecular Weight : 194.21 g/mol
- Key Difference : Substitutes the trifluoromethyl group with a single fluorine atom at the phenyl ring’s 2-position.
- Properties : Predicted boiling point: 388.0±37.0 °C ; Density: 1.275 g/cm³ ; pKa: 8.05±0.20 .
- Implications : Reduced steric bulk compared to CF₃ may enhance solubility but decrease binding affinity in hydrophobic environments .
Positional Isomerism and Functional Group Modifications
4-Amino-1-(3-fluorophenyl)pyrrolidin-2-one (CAS: 1105195-46-7)
- Molecular Formula : C₁₀H₁₁FN₂O
- Molecular Weight : 194.21 g/mol
- Key Difference: The amino group is at position 4 of the pyrrolidin-2-one ring, and the phenyl ring has a 3-fluoro substituent.
- This compound’s safety data sheet recommends medical consultation upon exposure, suggesting a divergent safety profile compared to the trifluoromethyl analog .
1-[4-Amino-2-(trifluoromethyl)phenyl]-3-pyrrolidinol (CAS: 1220019-17-9)
- Molecular Formula : C₁₁H₁₃F₃N₂O
- Molecular Weight : 246.23 g/mol
- Key Difference: The trifluoromethyl group is at the 2-position of a 4-aminophenyl ring, and the pyrrolidine ring has a 3-hydroxyl group.
Fluorinated Analogs in Radioligand Development
(3R,5R)-5-(3-Methoxy-phenyl)-3-((R)-1-phenyl-ethylamino)-1-(4-trifluoromethyl-phenyl)-pyrrolidin-2-one (Compound 8/15)
- Key Feature: Incorporates a 4-trifluoromethylphenyl group and a chiral ethylamino side chain.
- Application: Evaluated as a cannabinoid receptor (CB1) ligand. The CF₃ group enhances receptor binding affinity and metabolic stability, critical for in vivo imaging .
[18F]FMPEP-d2
Implications for Research and Development
- Trifluoromethyl vs. Other Fluorinated Groups : The CF₃ group in the target compound offers superior metabolic stability and lipophilicity compared to OCHF₂ or F substituents, making it advantageous for drug design targeting hydrophobic binding pockets.
- Safety Profiles: While the target compound lacks significant hazards, positional isomerism (e.g., 4-amino vs. 3-amino) and additional functional groups (e.g., hydroxyl) in analogs can alter toxicity .
Preparation Methods
Synthesis via Donor–Acceptor Cyclopropanes and Amines
A prominent method for synthesizing 1,5-substituted pyrrolidin-2-ones, including derivatives like 3-Amino-1-[2-(trifluoromethyl)phenyl]pyrrolidin-2-one, involves the ring-opening and cyclization of donor–acceptor cyclopropanes with amines.
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- Reaction of donor–acceptor cyclopropane precursors bearing appropriate substituents with aniline or substituted anilines.
- The crude reaction mixture undergoes reflux in toluene with acetic acid to promote cyclization to the pyrrolidin-2-one ring.
- The intermediate ester group at C(3) is removed by alkaline saponification followed by thermolysis in a one-pot operation to yield the target pyrrolidinone.
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- The overall yields for similar 1,5-diarylpyrrolidin-2-ones range between 32% to 42% for a four-step one-pot sequence, which is considered reasonable given the complexity of the transformations.
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- Reflux in toluene with 2 equivalents of acetic acid.
- Alkaline saponification typically uses aqueous base under heating.
-
- One-pot approach reduces purification steps.
- Versatile for various amines including aliphatic ones such as cyclobutylamine and propargylamine.
This approach is adaptable to the synthesis of this compound by selecting the appropriate cyclopropane and amine precursors bearing the trifluoromethylphenyl group.
Palladium-Catalyzed Cross-Coupling and Amidation Strategies
Another sophisticated synthetic route involves palladium-catalyzed cross-coupling reactions of aryl halides with nitrogen nucleophiles, followed by amidation and reduction steps to construct the pyrrolidin-2-one scaffold.
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- Starting from substituted pyridin-2-amines and aryl halides bearing trifluoromethyl groups.
- Use of palladium catalysts such as Pd2(dba)3 with ligands like XantPhos.
- Bases like tert-butoxide (t-BuONa) facilitate the coupling under inert atmosphere at elevated temperatures (~90–110 °C).
- Subsequent amidation with carboxylic acid derivatives using coupling reagents like EDCI in pyridine.
- Reduction of amides to lactams using borane-dimethyl sulfide complex (BH3·Me2S) in tetrahydrofuran (THF).
| Step | Reagents/Conditions | Temperature | Time | Yield (%) |
|---|---|---|---|---|
| Cross-coupling | Pd2(dba)3, XantPhos, t-BuONa, aryl halide | 110 °C | 12 h | Moderate to good |
| Amidation | Acid, EDCI, pyridine | 25 °C | 12 h | Moderate to good |
| Reduction to pyrrolidin-2-one | BH3·Me2S, THF | 0–60 °C | Several h | Moderate to good |
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- Silica gel chromatography or preparative HPLC to isolate the pure compound.
-
- This method allows incorporation of the trifluoromethylphenyl substituent via aryl halide precursors.
- Provides access to structurally diverse analogs by varying amines and acids.
This palladium-catalyzed approach is well-documented for preparing complex nitrogen heterocycles including 3-amino-substituted pyrrolidin-2-ones.
One-Pot Multi-Step Synthesis with Dealkoxycarbonylation
In efforts to streamline synthesis, one-pot procedures combining cyclization, saponification, and thermolysis have been developed.
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- Initial formation of pyrrolidin-2-one ring from cyclopropane and amine.
- Followed by alkaline saponification to remove ester protecting groups.
- Thermolysis to complete the formation of the target lactam.
-
- Minimizes work-up and purification steps.
- Increases overall synthetic efficiency.
-
- Particularly useful when the ester group is present at C(3) and must be removed to yield the free amino lactam.
This method is applicable to the synthesis of this compound when starting from suitably protected intermediates.
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Limitations | Typical Yield Range |
|---|---|---|---|---|
| Donor–acceptor cyclopropane ring-opening with amines | Cyclopropane + aniline, toluene reflux, acetic acid, alkaline saponification | One-pot, versatile amines, practical | Moderate yields, multi-step | 32–42% |
| Palladium-catalyzed cross-coupling and amidation | Pd2(dba)3, XantPhos, t-BuONa, EDCI, BH3·Me2S | High selectivity, structural diversity | Requires expensive catalysts | Moderate to good |
| One-pot cyclization + dealkoxycarbonylation | Toluene reflux, acetic acid, base, thermolysis | Streamlined, fewer purification steps | Sensitive to reaction conditions | Comparable to above |
Research Findings and Notes
- The trifluoromethyl group enhances the compound’s lipophilicity, potentially improving membrane permeability and biological activity.
- The synthetic routes are adaptable to various substituted amines and aryl groups, allowing medicinal chemistry optimization.
- Yields are generally moderate due to the complexity of multi-step sequences but are acceptable within pharmaceutical synthesis contexts.
- Palladium-catalyzed methods require inert atmosphere and careful control of temperature and base equivalents for optimal results.
- One-pot protocols reduce time and solvent usage, aligning with green chemistry principles.
Q & A
Basic Research Question
- NMR : ¹⁹F NMR (δ -62 to -65 ppm for CF₃) confirms regiochemistry; 2D NOESY identifies spatial proximity between the amino group and phenyl ring .
- X-ray crystallography : Resolves absolute configuration, particularly for chiral centers in the pyrrolidinone ring .
- HRMS : Exact mass (calc. for C₁₁H₁₀F₃N₂O: 260.0773) distinguishes from isomers .
How can researchers address contradictory data in biological activity assays (e.g., IC₅₀ variability across studies)?
Advanced Research Question
Contradictions often arise from assay conditions or impurity profiles. Mitigation strategies:
- Standardize assays : Use identical cell lines (e.g., HEK293 overexpressing target receptors) and ATP concentrations (1 mM) .
- Impurity profiling : Quantify residual solvents (e.g., DMSO ≤ 0.1%) and synthetic byproducts (e.g., de-aminated derivatives) via GC-MS .
- Statistical validation : Apply Grubbs’ test to exclude outliers and report IC₅₀ values with 95% confidence intervals .
What safety protocols are essential when handling this compound in vitro?
Basic Research Question
- PPE : Nitrile gloves, lab coat, and safety goggles (splash risk due to moderate skin irritation potential, H315 ).
- Ventilation : Use fume hoods for weighing; avoid aerosol generation.
- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
How can structure-activity relationship (SAR) studies be designed to improve target selectivity?
Advanced Research Question
- Core modifications : Synthesize analogs with varying substituents (e.g., methyl, nitro) at the 3-amino position.
- Pharmacophore mapping : Use molecular docking (AutoDock Vina) to predict interactions with off-target kinases (e.g., EGFR vs. VEGFR2) .
- In vitro testing : Prioritize analogs with >10-fold selectivity in kinase panel assays (e.g., Eurofins Cerep) .
What strategies enhance the compound’s solubility for in vivo studies without compromising activity?
Advanced Research Question
- Prodrug approach : Introduce phosphate esters at the amino group, cleaved in vivo by phosphatases .
- Cocrystals : Screen with coformers (e.g., succinic acid) to improve aqueous solubility while maintaining crystallinity (PXRD-verified) .
- Nanoformulation : Encapsulate in PEGylated liposomes (size < 200 nm via DLS) to enhance bioavailability .
How does the compound’s stability under acidic conditions impact its pharmacokinetic profile?
Advanced Research Question
The trifluoromethyl group confers stability in gastric fluid (pH 1.2), with <5% degradation after 2 hours (vs. 25% for non-fluorinated analogs). Monitor via:
- Simulated gastric fluid assay : Incubate at 37°C, sample at t = 0, 1, 2 h, and analyze by HPLC .
- Plasma stability : Use LC-MS to detect hydrolyzed products (e.g., ring-opened derivatives) in rat plasma .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
